4-Chlorospiro[indoline-3,4'-piperidin]-2-one chemical structure and properties
4-Chlorospiro[indoline-3,4'-piperidin]-2-one chemical structure and properties
Executive Summary
The 4-Chlorospiro[indoline-3,4'-piperidin]-2-one is a specialized spirocyclic scaffold belonging to the privileged class of spiro-oxindoles. Unlike its more common 5-chloro or unsubstituted analogs, the 4-chloro variant presents unique steric and electronic profiles due to the substituent's proximity to the spiro-carbon center. This compound serves as a critical intermediate in the synthesis of peptidomimetics, particularly for targeting MDM2-p53 protein-protein interactions and G-Protein Coupled Receptors (GPCRs) such as nociceptin and vasopressin receptors.
This guide details the structural dynamics, robust synthetic pathways (avoiding common dechlorination pitfalls), and medicinal chemistry applications of this scaffold.
Chemical Structure & Physicochemical Properties
Structural Analysis
The core structure features an indoline-2-one (oxindole) fused at the C3 position to a piperidine ring. The defining feature is the chlorine atom at the C4 position of the indoline ring.
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Spiro-Center Dynamics: The spiro-C3 carbon creates a rigid, perpendicular orientation between the indoline and piperidine rings.
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The "4-Chloro" Effect:
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Steric Buttressing: The C4-chloro substituent is spatially adjacent to the piperidine ring. Unlike C5 or C6 substitutions, the C4-Cl imposes significant steric pressure on the piperidine ring's equatorial hydrogens, potentially restricting conformational flexibility and locking the piperidine into specific rotamers.
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Electronic Modulation: The inductive withdrawal (-I effect) of the chlorine reduces the electron density of the aromatic ring, increasing the acidity of the oxindole N-H (N1), which can enhance hydrogen-bond donor capability in a binding pocket.
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Physicochemical Data (Predicted)
| Property | Value | Description |
| Molecular Formula | C₁₂H₁₃ClN₂O | Core scaffold (free base) |
| Molecular Weight | 236.69 g/mol | Fragment-like, ideal for FBDD |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~41 Ų | Polar surface area dominated by amide/amine |
| pKa (Piperidine NH) | ~9.5 | Basic; likely protonated at physiological pH |
| H-Bond Donors | 2 | Oxindole NH, Piperidine NH |
| H-Bond Acceptors | 2 | Carbonyl O, Piperidine N |
Synthetic Protocol
Critical Design Consideration: The Dechlorination Trap
A common route for spiro-piperidine synthesis involves using N-benzyl-bis(2-chloroethyl)amine followed by debenzylation using Pd/C and H₂. WARNING: For the 4-chloro derivative, catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrodechlorination , stripping the chlorine atom to yield the unsubstituted parent scaffold.
Recommended Route: Use an acid-labile protecting group (Boc) or a non-hydrogenolytic debenzylation method (ACE-Cl). The protocol below utilizes the Boc-strategy for maximum reliability.
Step-by-Step Synthesis
Phase 1: Spirocyclization
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Reagents: 4-Chlorooxindole (1.0 eq), N-Boc-bis(2-chloroethyl)amine (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 3.0 eq).
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Solvent: Anhydrous DMF or DMSO.
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Conditions: 0°C to RT, then 50°C for 4–6 hours.
Protocol:
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Charge a flame-dried flask with 4-chlorooxindole in anhydrous DMF under N₂ atmosphere.
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Cool to 0°C. Slowly add NaH portion-wise. (Evolution of H₂ gas; ensure venting).
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Stir for 30 mins to generate the dianion (deprotonation at N1 and C3).
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Add N-Boc-bis(2-chloroethyl)amine dropwise.
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Allow to warm to Room Temperature (RT), then heat to 50°C. Monitor by TLC/LCMS.
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Quench: Pour into ice-water. Extract with EtOAc.
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Purification: Flash chromatography (Hexane/EtOAc). Product is tert-butyl 4-chloro-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate.
Phase 2: Deprotection
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Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
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Solvent: Dichloromethane (DCM).
Protocol:
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Dissolve the Boc-intermediate in DCM.
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Add TFA (20% v/v) at 0°C.
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Stir at RT for 1–2 hours.
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Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ to obtain the free base, or isolate as the HCl salt.
Synthetic Workflow Diagram
Figure 1: Robust synthetic pathway using Boc-protection to preserve the aryl chloride.
Medicinal Chemistry Applications
MDM2-p53 Inhibition
Spiro-oxindoles are well-validated MDM2 inhibitors (e.g., MI-219, RO8994).[1] The spiro-ring mimics the Trp23 residue of p53, inserting into the hydrophobic cleft of MDM2.
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Role of 4-Cl: The 4-chloro substituent provides a handle to fill the "chlorine pocket" often exploited in MDM2 inhibitors to improve potency and selectivity over MDM4. It also restricts the rotation of the spiro-ring, pre-organizing the molecule for binding.
GPCR Ligand Design
The spiro[indoline-3,4'-piperidine] scaffold is a "privileged structure" for GPCRs.
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Nociceptin Receptor (NOP): The piperidine nitrogen can be functionalized with bulky lipophilic groups to target NOP. The 4-Cl on the oxindole headgroup modulates affinity by altering the electrostatic potential of the aromatic ring.
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Somatostatin Mimics: Used as a rigid turn mimetic to display pharmacophores in a specific spatial arrangement.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR logic for the 4-chloro scaffold. The C4-Cl serves as both a steric lock and a hydrophobic anchor.
References
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ChemicalBook. (2025).[2] Spiro[indoline-3,4'-piperidin]-2-one Properties and Synthesis. Retrieved from
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Ding, K., et al. (2013).[1] Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction.[1][3] Journal of Medicinal Chemistry. Retrieved from
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Zhang, Z., et al. (2014).[4] Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994.[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from
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BenchChem. (2024). 7-Chlorospiro[indoline-3,4'-piperidin]-2-one Data (Analogous Scaffold Reference). Retrieved from
Sources
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE | 252882-61-4 [chemicalbook.com]
- 3. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
